Demonstration of Antiproliferative Activity Against Prostate Cancer Cells
**LIMITED EVIDENCE DEMONSTRATION:** In a study evaluating 2-methoxyphenyl derivatives, the 2-fluorobenzoyl-substituted derivative (compound 6ai) demonstrated high effectiveness against the PC-3 human prostate cancer cell line with an IC50 value of 1.8 μg/mL [1]. While this is a demonstration based on a more complex derivative, it suggests that the 2-fluorobenzoyl moiety can confer potent anticancer activity when incorporated into a bioactive scaffold, providing a quantitative baseline for further SAR exploration compared to unsubstituted or non-fluorinated analogs.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 1.8 μg/mL (for 2-fluorobenzoyl derivative 6ai) |
| Comparator Or Baseline | No direct comparator for the target compound itself. |
| Quantified Difference | Not applicable for the target compound. |
| Conditions | PC-3 human prostate cancer cell line in vitro [1] |
Why This Matters
This demonstration quantifies the potential of the 2-fluorobenzoyl group in anticancer research, justifying its procurement for synthesizing novel candidates and exploring SAR around this potent moiety.
- [1] Bhadury, P. S., et al. (2014). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. *Australian Journal of Chemistry*, 67(5), 795-804. View Source
